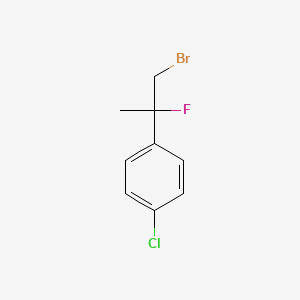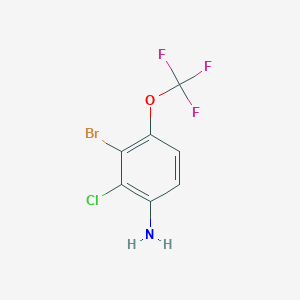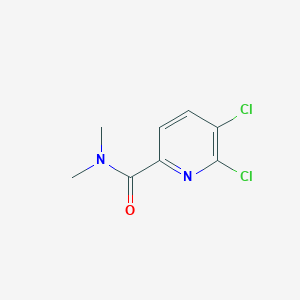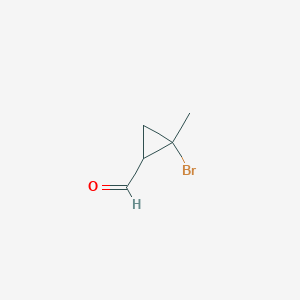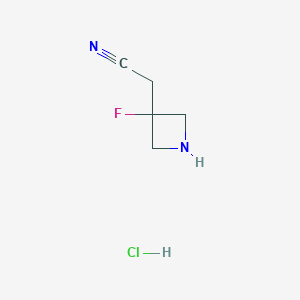
2,5-Dibromo-4-fluorobenzotrifluoride
Übersicht
Beschreibung
2,5-Dibromo-4-fluorobenzotrifluoride, also known as 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, is a halogenated benzotrifluoride derivative . It is an organic compound with the molecular formula C7H2Br2F4 .
Synthesis Analysis
The synthesis of 2-bromo-5-fluorobenzotrifluoride involves a three-step process. The first step is nitrification in a system of nitric acid/sulfuric acid using m-fluorobenzotrifluoride to obtain 5-fluoro-2-nitrobenzotrifluoride. The second step is reducing in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. The final step is synthesizing the target compound, 2-bromo-5-fluorobenzotrifluoride, through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate at high yield and high purity .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-4-fluorobenzotrifluoride can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2,5-Dibromo-4-fluorobenzotrifluoride has a density of 2.0±0.1 g/cm3, a boiling point of 210.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
-
Theoretical investigation of the molecular structure, vibrational spectra, thermodynamic and nonlinear optical properties of 4, 5-dibromo-2, 7dinitro- fluorescein
- Application Summary : This study investigated the structural analysis, thermodynamics, nonlinear properties, and vibrational analysis of 4′,5′-dibromo-2′,7′-dinitro-3′,6′-dihydroxyspiro [isobenzofuran-1 (3H),9′- [9H]xanthan]-3-one .
- Methods of Application : The researchers used the restricted Hartree–Fock and density functional theory (PBE1PBE, MPW1PW91, B3PW91, and B3LYP) approach to calculate the optimized parameters .
- Results : The results show that this molecule has potential applications as linear and nonlinear optical material .
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects
- Application Summary : This study reports the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene with moderate-to-good yields via a palladium-catalyzed Suzuki cross-coupling reaction .
- Methods of Application : The coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
- Results : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities, and almost all products showed potentially good properties .
-
Molecular Structure and Properties of 2,5-Dibromobenzotrifluoride
- Application Summary : This compound is often used in studies related to molecular structure, vibrational spectra, and thermodynamic properties .
- Methods of Application : The properties of the compound are typically studied using various spectroscopic techniques and computational methods .
- Results : The results of these studies can provide valuable information about the physical and chemical properties of the compound .
-
Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a Continuous-Flow Reactor
- Application Summary : This study reports the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow reactor .
- Methods of Application : The synthesis was achieved by reacting HNO3/H2SO4/C7H4F4 in a millireactor at 0 °C with a residence time of 16 min .
- Results : The yield of 5-fluoro-2-nitrobenzotrifluoride in the millireactor could reach 96.4% .
-
Molecular Structure and Properties of 2,5-Dibromobenzotrifluoride
- Application Summary : This compound is often used in studies related to molecular structure, vibrational spectra, and thermodynamic properties .
- Methods of Application : The properties of the compound are typically studied using various spectroscopic techniques and computational methods .
- Results : The results of these studies can provide valuable information about the physical and chemical properties of the compound .
-
Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a Continuous-Flow Reactor
- Application Summary : This study reports the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow reactor .
- Methods of Application : The synthesis was achieved by reacting HNO3/H2SO4/C7H4F4 in a millireactor at 0 °C with a residence time of 16 min .
- Results : The yield of 5-fluoro-2-nitrobenzotrifluoride in the millireactor could reach 96.4% .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
1,4-dibromo-2-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYLUBCPAMKJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-fluorobenzotrifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




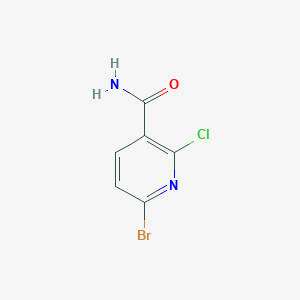

![tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1448924.png)
